BenchChemオンラインストアへようこそ!

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

Purity Comparison Positional Isomer Vendor Specification

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one (CAS 1550059-18-1) is a heterocyclic building block featuring an imidazolidin-2-one core N-substituted at the 1-position with a 4-(difluoromethoxy)phenyl group. It has a molecular formula of C₁₀H₁₀F₂N₂O₂ and a molecular weight of 228.20 g/mol.

Molecular Formula C10H10F2N2O2
Molecular Weight 228.199
CAS No. 1550059-18-1
Cat. No. B2930125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one
CAS1550059-18-1
Molecular FormulaC10H10F2N2O2
Molecular Weight228.199
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15)
InChIKeyXKXDDMUFGMELHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one (CAS 1550059-18-1): A para-Substituted Imidazolidinone Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one (CAS 1550059-18-1) is a heterocyclic building block featuring an imidazolidin-2-one core N-substituted at the 1-position with a 4-(difluoromethoxy)phenyl group . It has a molecular formula of C₁₀H₁₀F₂N₂O₂ and a molecular weight of 228.20 g/mol . The imidazolidin-2-one scaffold is a recognized privileged structure in medicinal chemistry, serving as a pharmacophore in multiple target classes including muscarinic M3 receptor antagonists, EP4 receptor agonists, and LXR modulators [1][2]. The difluoromethoxy (–OCF₂H) substituent is a well-established lipophilic hydrogen-bond donor that can enhance metabolic stability and modulate target binding in drug candidates [3]. This compound is supplied as a research-grade solid with catalogued purity specifications suitable for use as a synthetic intermediate in the preparation of more complex biologically active molecules .

Why 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one Cannot Be Replaced by Its 3-Positional Isomer or Unsubstituted Imidazolidinone Analogs in Research Procurement


Positional isomerism on the phenyl ring of 1-aryl-imidazolidin-2-ones can generate profound differences in downstream synthetic utility, target engagement, and physicochemical behaviour that are not captured by bulk molecular descriptors (identical molecular weight and formula). The para-substituted 4-(difluoromethoxy)phenyl isomer presents a linear molecular geometry and distinct electronic distribution at the reactive N1-aryl junction compared to the meta-substituted 3-isomer . In medicinal chemistry, para-substitution frequently alters CYP450 metabolic profiles, target-binding orientation, and crystallinity relative to meta congeners—effects documented across diverse chemotypes and particularly relevant for imidazolidinone-based pharmacophores [1]. Furthermore, the 3-isomer (CAS 1378261-25-6) has been reported as a discontinued product at certain suppliers, raising supply chain continuity risks for multi-year research programmes that a generic substitution strategy cannot mitigate . Researchers procuring this specific building block for structure–activity relationship (SAR) studies, patent exemplification, or scale-up efforts must therefore verify positional identity analytically and source the correct CAS number before committing to experimental work.

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one vs. Closest Analogs and In-Class Comparators


Comparative Purity Specification: 4-Isomer (98%) vs. 3-Isomer (95%) from a Common Commercial Supplier

The 4-(difluoromethoxy)phenyl positional isomer (CAS 1550059-18-1) is catalogued at 98% purity by Leyan, whereas the corresponding 3-(difluoromethoxy)phenyl isomer (CAS 1378261-25-6) is listed at 95% purity from the same supplier . This represents a 3-percentage-point differential in nominal purity, which, while modest, may impact the effective yield and impurity profile in subsequent synthetic transformations. No independent analytical head-to-head study comparing these two isomers under identical conditions has been identified in the public domain.

Purity Comparison Positional Isomer Vendor Specification

Commercial Supply Continuity: 4-Isomer Active vs. 3-Isomer Discontinued at a Major European Distributor

As of the most recent catalogue update, the 3-(difluoromethoxy)phenyl isomer (CAS 1378261-25-6, Product Ref: 54-PC01478) is listed as a discontinued product by CymitQuimica (distributor for Apollo Scientific), whereas the 4-isomer (CAS 1550059-18-1) remains actively supplied through multiple vendors including Leyan, Smolecule, and Apollo Scientific via CymitQuimica . This supply asymmetry creates a tangible procurement risk for any research programme relying on the meta-substituted analog as a surrogate or replacement.

Supply Chain Product Discontinuation Commercial Availability

Physicochemical Identity and Subtle Differentiation of Positional Isomers: Identical Calculated LogP and TPSA but Distinct Molecular Topology

The 4-isomer and 3-isomer share identical calculated physicochemical descriptors when computed by standard algorithms: LogP = 1.8176, TPSA = 41.57 Ų, H-bond acceptors = 2, H-bond donors = 1, rotatable bonds = 3 . Despite these identical numerical values, the para-substitution pattern in the 4-isomer confers a linear molecular geometry and a different vector of the difluoromethoxy group relative to the imidazolidinone ring, which can critically influence shape complementarity in target binding pockets and crystal packing in solid formulations [1]. In general medicinal chemistry, para- versus meta-substitution on an N-aryl ring has been shown to alter CYP450 metabolic site of metabolism, plasma protein binding, and oral bioavailability in related heterocyclic series [1].

Positional Isomerism Molecular Topology Drug Design

Class-Level Pharmacophore Validation: Imidazolidin-2-one as a Privileged Scaffold with Quantified Target Engagement Across Multiple Receptor Families

The imidazolidin-2-one core present in 1-[4-(difluoromethoxy)phenyl]-imidazolidin-2-one is a validated pharmacophore in multiple drug discovery programmes. Diaryl imidazolidin-2-one derivatives have been identified as potent and selective muscarinic M3 receptor antagonists, with Compound 50 demonstrating M3 binding Ki = 4.8 nM and 238-fold selectivity over M2 (Ki = 1141 nM) in radioligand displacement assays [1]. Separately, 1,5-disubstituted imidazolidin-2-one derivatives have been patented as selective EP4 receptor agonists for the treatment of glaucoma and bone diseases [2]. Furthermore, imidazolidin-2-one-bearing compounds have shown ALK/ROS1 dual inhibitory activity with IC₅₀ values ranging from 14–37 nM in Ba/F3 cell lines [3]. This compound, with its unique 4-(difluoromethoxy)phenyl N1-substituent, represents a modular entry point into this privileged scaffold space.

Privileged Scaffold Muscarinic M3 EP4 Agonist Kinase Inhibition

Recommended Research and Procurement Scenarios for 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one (CAS 1550059-18-1)


Positional Isomer SAR Scanning in N-Aryl-Imidazolidinone Medicinal Chemistry Programmes

Research groups pursuing structure–activity relationship (SAR) studies on N-aryl-imidazolidin-2-one scaffolds should include the para-OCF₂H-phenyl isomer (CAS 1550059-18-1) as a distinct SAR probe alongside its meta isomer (CAS 1378261-25-6). Despite identical calculated LogP (1.8176) and TPSA (41.57 Ų), the linear para topology can yield divergent target-binding poses and metabolic profiles compared to the bent meta orientation. Procuring the 4-isomer at 98% purity (vs. 95% for the 3-isomer from the same supplier) ensures more reliable stoichiometry in parallel synthesis workflows .

Late-Stage Diversification of Imidazolidin-2-one-Containing Lead Compounds via N1-Functionalization

The imidazolidin-2-one scaffold is a recognized privileged pharmacophore validated across muscarinic M3 (Ki = 4.8 nM), EP4 receptor, and kinase targets [1][2]. This building block provides a pre-installed 4-(difluoromethoxy)phenyl group at the N1 position, enabling direct elaboration at N3 or C4/C5 positions without requiring a separate aryl coupling step. The –OCF₂H group is a metabolically stable lipophilic hydrogen-bond donor that can improve pharmacokinetic profiles relative to –OCH₃ or –OH congeners [3]. This makes the compound suitable as a diversity-oriented synthesis input for generating focused imidazolidinone libraries.

Supply Chain Risk Mitigation for Multi-Year Imidazolidinone-Based Drug Discovery Projects

The report that the 3-(difluoromethoxy)phenyl positional isomer has been discontinued by at least one major European distributor (CymitQuimica/Apollo Scientific) introduces a supply-chain fragility for any programme reliant on that specific isomer . By contrast, the 4-isomer (CAS 1550059-18-1) is actively stocked by multiple independent vendors (Leyan, Smolecule, Apollo Scientific), providing redundant sourcing options. Researchers planning multi-year lead optimization campaigns should preferentially select the 4-isomer as their primary building block to ensure uninterrupted supply and experimental reproducibility across project phases .

Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.